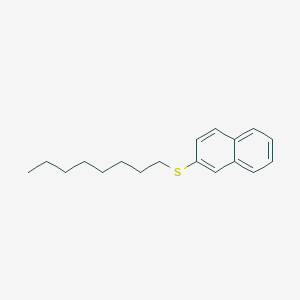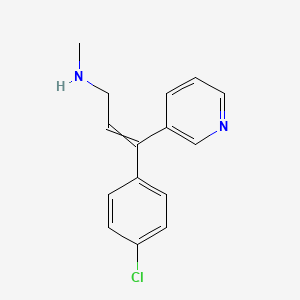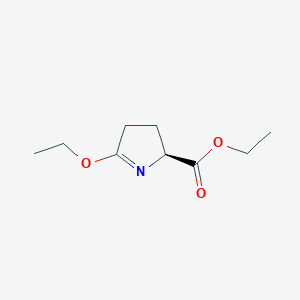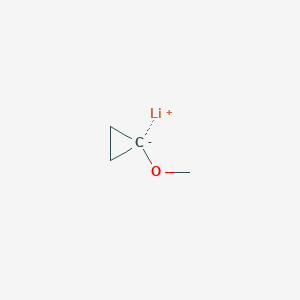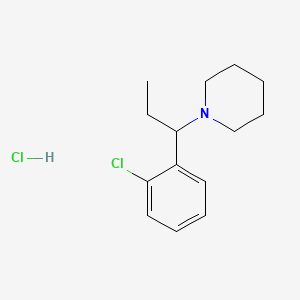
1-(o-Chloro-alpha-ethylbenzyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Chloro-alpha-ethylbenzyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with an o-chloro-alpha-ethylbenzyl group, making it a unique and significant molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chloro-alpha-ethylbenzyl)piperidine hydrochloride typically involves the following steps:
Formation of the o-Chloro-alpha-ethylbenzyl Intermediate: This step involves the chlorination of alpha-ethylbenzyl alcohol to form o-chloro-alpha-ethylbenzyl chloride.
Nucleophilic Substitution Reaction: The o-chloro-alpha-ethylbenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide to form 1-(o-Chloro-alpha-ethylbenzyl)piperidine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(o-Chloro-alpha-ethylbenzyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl chloride position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and other bases for nucleophilic substitution.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(o-Chloro-alpha-ethylbenzyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(o-Chloro-alpha-ethylbenzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.
Dihydropyridine: A partially saturated derivative of pyridine with significant biological activity.
Uniqueness
1-(o-Chloro-alpha-ethylbenzyl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its o-chloro-alpha-ethylbenzyl group differentiates it from other piperidine derivatives, making it valuable for specific research and industrial applications.
Properties
CAS No. |
73790-60-0 |
|---|---|
Molecular Formula |
C14H21Cl2N |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c1-2-14(16-10-6-3-7-11-16)12-8-4-5-9-13(12)15;/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3;1H |
InChI Key |
LNGDDBYPLHYTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


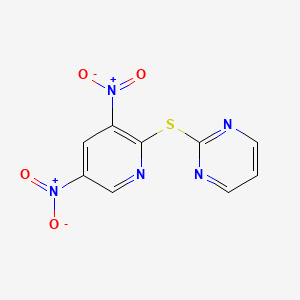
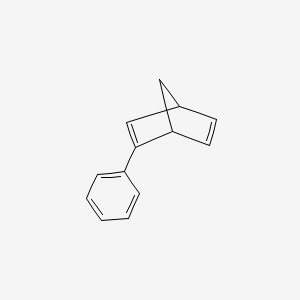
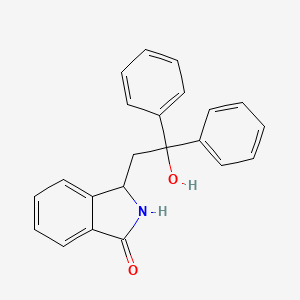

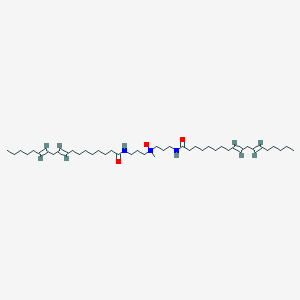
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
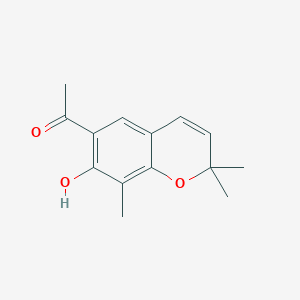
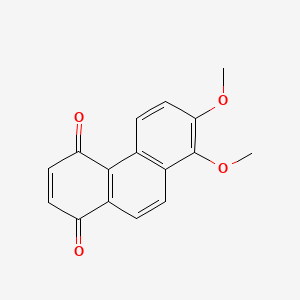
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
